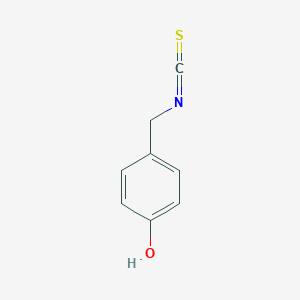
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(phenylethynyl)phenyl)-4-propyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(phenylethynyl)phenyl)-4-propyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(phenylethynyl)phenyl)-4-propyl- is not fully understood. However, it is believed that the compound interacts with the electron transport chain in cells, leading to the generation of reactive oxygen species and subsequent cell death.
Biochemical and Physiological Effects:
Studies have shown that 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(phenylethynyl)phenyl)-4-propyl- has a number of biochemical and physiological effects. For example, it has been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the major advantages of using 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(phenylethynyl)phenyl)-4-propyl- in lab experiments is its excellent charge transport properties. This makes it a valuable tool for the development of new electronic devices. However, one of the limitations of using this compound is its toxicity, which can make it difficult to work with in certain settings.
将来の方向性
There are a number of potential future directions for research on 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(phenylethynyl)phenyl)-4-propyl-. One area of interest is in the development of new materials for use in electronic devices. Additionally, the compound's potential as an anticancer agent warrants further investigation. Finally, there is also potential for research on the compound's anti-inflammatory and antioxidant properties, which could have important implications for the treatment of a variety of diseases.
合成法
The synthesis of 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(phenylethynyl)phenyl)-4-propyl- can be achieved through a series of chemical reactions. One of the commonly used methods involves the reaction of 1,4-dibromobutane with 4-phenylethynylphenol in the presence of a catalyst, followed by the reduction of the resulting intermediate with sodium borohydride.
科学的研究の応用
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(phenylethynyl)phenyl)-4-propyl- has been found to have potential applications in various fields of scientific research. One of the major areas of research is in the development of new materials for electronic devices. The compound has been shown to exhibit excellent charge transport properties, making it a promising candidate for use in organic field-effect transistors.
特性
CAS番号 |
108613-93-0 |
|---|---|
製品名 |
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(phenylethynyl)phenyl)-4-propyl- |
分子式 |
C22H22O3 |
分子量 |
334.4 g/mol |
IUPAC名 |
1-[4-(2-phenylethynyl)phenyl]-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C22H22O3/c1-2-14-21-15-23-22(24-16-21,25-17-21)20-12-10-19(11-13-20)9-8-18-6-4-3-5-7-18/h3-7,10-13H,2,14-17H2,1H3 |
InChIキー |
NAJAUVRXYGFKHF-UHFFFAOYSA-N |
SMILES |
CCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#CC4=CC=CC=C4 |
正規SMILES |
CCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#CC4=CC=CC=C4 |
その他のCAS番号 |
108613-93-0 |
同義語 |
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(phenylethynyl)phenyl)-4-propyl - |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



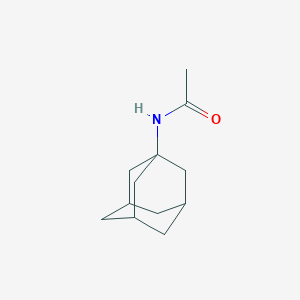
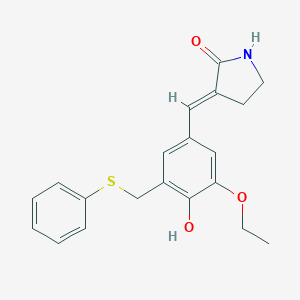
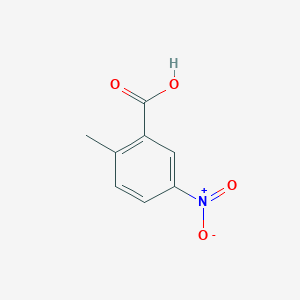
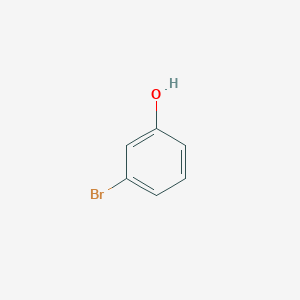

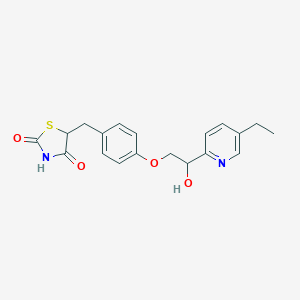
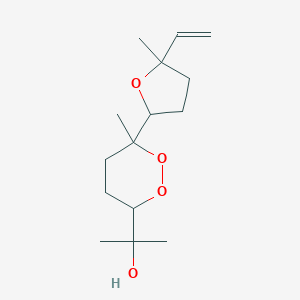


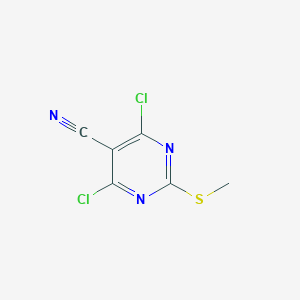

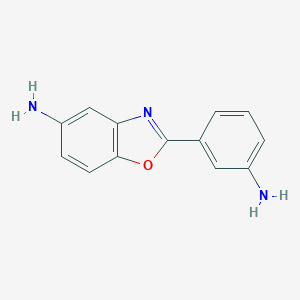
![2-(4-Aminophenyl)benzo[d]oxazol-5-amine](/img/structure/B21366.png)
